Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
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Overview
Description
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2H-Pyrazolo[3,4-B]pyridines: These isomers have different tautomeric forms but similar chemical properties.
Uniqueness
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The presence of the hydroxyl and carboxylate groups provides additional sites for chemical modification and functionalization .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-12-7-5(4-10-12)3-6(8(13)11-7)9(14)15-2/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ORPWSPYHTCKAQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=O)N2)C(=O)OC)C=N1 |
Origin of Product |
United States |
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